Ethyl 4-methyl-3-nitrobenzoate
Overview
Description
Ethyl 4-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . The IUPAC name for this compound is ethyl 4-methyl-3-nitrobenzoate .
Synthesis Analysis
The synthesis of Ethyl 4-methyl-3-nitrobenzoate can be achieved through the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . The synthesis process involves the use of concentrated sulfuric acid and nitric acid .
Molecular Structure Analysis
The InChI code for Ethyl 4-methyl-3-nitrobenzoate is 1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure .
Chemical Reactions Analysis
The nitration of methyl benzoate, a process involved in the synthesis of Ethyl 4-methyl-3-nitrobenzoate, is an example of an electrophilic aromatic substitution reaction . The carbonyl group of methyl benzoate acts as an electron withdrawing group, which deactivates the benzene ring .
Physical And Chemical Properties Analysis
Ethyl 4-methyl-3-nitrobenzoate is a solid compound . It has a molecular weight of 209.2 and its linear formula is C10H11NO4 .
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 4-methyl-3-nitrobenzoate is involved in various chemical synthesis processes. Studies have shown its use in the synthesis of diaryl disulfides and related benzoic acids through the action of sodium hydroxide on specific esters (El-Hegazy, El-Bardan, & Hamed, 1994). Another research highlights the synthesis and spectral studies of similar compounds, indicating its role in the formation of various ester derivatives (El-Bardan, 1992).
Solubility and Thermodynamic Modeling
The solubility and thermodynamic behavior of compounds related to Ethyl 4-methyl-3-nitrobenzoate have been studied extensively. A study focusing on 3-methyl-4-nitrobenzoic acid explored its solubility in various organic solvents, providing insights into its dissolution process and thermodynamic properties (Wu, Di, Zhang, & Zhang, 2016).
Nonlinear Optical Properties
Ethyl 4-methyl-3-nitrobenzoate and its derivatives have been examined for their nonlinear optical properties. A study on hydrazone derivatives, including a related compound, investigated their third-order nonlinear optical properties, indicating potential applications in photonic devices (Nair et al., 2022).
Esterification Catalysis
Research has been conducted on the synthesis of Ethyl 4-methyl-3-nitrobenzoate using various catalysts. A study exploring the use of TiO2/Fe3+ as a catalyst demonstrated effective esterification reactions (Rong-geng, 2012). Another study investigated the esterification of 4-nitrobenzoic acid using acidic ionic liquid as a catalyst, achieving a high yield (Hong-ze, 2013).
Crystal Structure Analysis
The crystal structure of compounds similar to Ethyl 4-methyl-3-nitrobenzoate has been analyzed to understand their molecular interactions. A study on ethyl 4-butylamino-3-nitrobenzoate revealed intramolecular and intermolecular hydrogen bonding in its crystal structure (Narendra Babu et al., 2009).
Pharmacological Applications
While focusing on non-drug-related applications, it's notable that derivatives of Ethyl 4-methyl-3-nitrobenzoate have been explored for their potential pharmacological activities. A compound synthesized from 4-(methylamino)-3-nitrobenzoic acid exhibited anti-gastric cancer activity in vitro (Liu et al., 2019).
Safety And Hazards
When handling Ethyl 4-methyl-3-nitrobenzoate, it is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers
There are several papers related to Ethyl 4-methyl-3-nitrobenzoate. One paper discusses the synthesis of benzocaine, which involves the esterification of p-nitrobenzoic acid, a process similar to the synthesis of Ethyl 4-methyl-3-nitrobenzoate . Another paper discusses the preparation of Ethyl 4-Nitrobenzoate using ultradispersed natural zeolite catalysts .
properties
IUPAC Name |
ethyl 4-methyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOACYVHDUBZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565861 | |
Record name | Ethyl 4-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-3-nitrobenzoate | |
CAS RN |
19013-15-1 | |
Record name | Ethyl 4-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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